2'-Chloro-biphenyl-4-carboxylic acid

Übersicht

Beschreibung

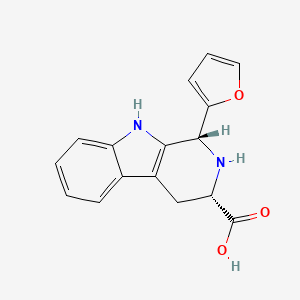

2’-Chloro-biphenyl-4-carboxylic acid is a chemical compound with the molecular formula C13H9ClO2 . It has a molecular weight of 232.66 g/mol . The IUPAC name for this compound is 4-(2-chlorophenyl)benzoic acid .

Synthesis Analysis

The synthesis of Biphenyl 4-carboxylic acid has been prepared by the reaction of 3a-j with chloro acetyl chloride in the presence of triethyl amine . The products have been characterized by elemental analysis, IR, 1H NMR, and mass spectra .Molecular Structure Analysis

The InChI representation of the molecule isInChI=1S/C13H9ClO2/c14-12-4-2-1-3-11 (12)9-5-7-10 (8-6-9)13 (15)16/h1-8H, (H,15,16) . The Canonical SMILES representation is C1=CC=C (C (=C1)C2=CC=C (C=C2)C (=O)O)Cl . Chemical Reactions Analysis

The compound has been involved in the synthesis of various derivatives, including hydrazide-hydrazones . These derivatives were characterized by CHN analysis, IR, and 1H NMR spectral data .Physical And Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm3, a boiling point of 382.4±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It has a molar refractivity of 62.7±0.3 cm3 . The compound has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 freely rotating bonds .Wissenschaftliche Forschungsanwendungen

Synthesis of Metal-Organic Frameworks (MOFs)

2’-Chloro-biphenyl-4-carboxylic acid: is utilized in the synthesis of nickel-based MOFs. These frameworks are notable for their tunable pore sizes, which are achieved through controlled synthesis conditions. The resulting MOFs exhibit high performance in supercapacitors, with a specific capacitance of 488 F·g^−1, and show excellent cycling stability .

Nanotechnology Applications

In nanotechnology, carboxylic acids like 2’-Chloro-biphenyl-4-carboxylic acid are employed as surface modifiers. They assist in the dispersion and incorporation of metallic nanoparticles or carbon nanostructures, such as multi-walled carbon nanotubes (MWCNTs). This modification enhances the interaction with other materials and can be pivotal in creating nanocomposites for various applications .

Development of Liquid Crystal Polymers

This compound serves as a key component in the development of nematic aromatic polyesters. These polyesters are valuable in the creation of liquid crystal polymers, which have potential applications in electronics, optical devices, automotive parts, and textiles .

Organic Synthesis

2’-Chloro-biphenyl-4-carboxylic acid: is active in organic reactions, including substitution, elimination, and coupling. Its polar chemical structure allows it to interact easily with other polar compounds, forming bridges of hydrogen and obtaining high boiling points. This makes it a versatile reagent in the synthesis of small molecules and macromolecules .

Peptide Binding and Recognition

The compound has been identified in the context of peptide sequences that recognize and bind different nanomaterial surfaces. This ability is crucial for the screening and identification of peptides that can bind to a wide range of substrates, including metallic, metal oxide, mineral, and polymer substrates .

Electrochemical Energy Storage

As mentioned in the MOFs application, 2’-Chloro-biphenyl-4-carboxylic acid -based MOFs can be synthesized for use in supercapacitors. These supercapacitors bridge the gap between conventional capacitors and batteries, offering long lifetimes, high power densities, and fast charging-discharging rates, which are essential for applications ranging from portable electronic products to vehicle parts .

Wirkmechanismus

Target of Action

Similar compounds have been known to inhibit cell death by blocking the voltage-dependent anion channel (vdac) and preventing the release of certain molecules .

Mode of Action

It’s known that benzylic halides typically react via an sn1 or sn2 pathway, depending on their degree of substitution . The compound might interact with its targets in a similar manner.

Biochemical Pathways

The compound’s potential to inhibit cell death suggests it may influence pathways related to apoptosis .

Pharmacokinetics

Similar compounds have been studied for their pharmacokinetic properties .

Result of Action

It’s known that similar compounds can inhibit cell death , suggesting that 2’-Chloro-biphenyl-4-carboxylic acid may have similar effects.

Action Environment

It’s known that the compound should be stored in a dry, well-ventilated environment with the lid securely closed .

Eigenschaften

IUPAC Name |

4-(2-chlorophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClO2/c14-12-4-2-1-3-11(12)9-5-7-10(8-6-9)13(15)16/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOTYKBXXCYCXRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30191490 | |

| Record name | F 1893 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30191490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3808-93-3 | |

| Record name | F 1893 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003808933 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | F 1893 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30191490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-Chloro-biphenyl-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-N-[5-[3-[4-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]butylamino]propanoylamino]pentyl]-2-[[2-(2,4-dihydroxyphenyl)acetyl]amino]butanediamide](/img/structure/B1200592.png)

![2-amino-N-[4-amino-3-[3-amino-6-[1-(methylamino)ethyl]oxan-2-yl]oxy-2,5-dihydroxy-6-methoxycyclohexyl]-N-methylacetamide](/img/structure/B1200596.png)

![4-[4-[2-Amino-4-[4,6-(N-methylquinolinium)amino]benzamido]anilino]-N-methylpyridinium mesylate](/img/structure/B1200608.png)